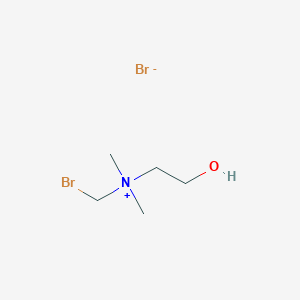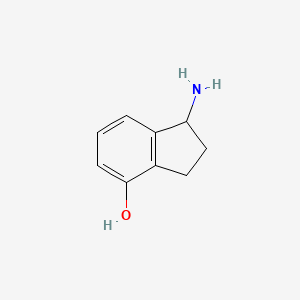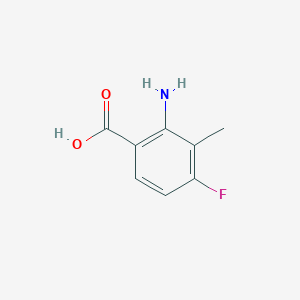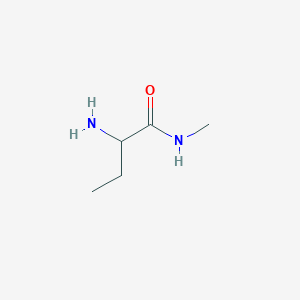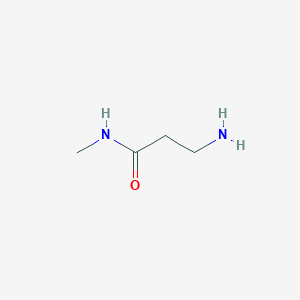![molecular formula C11H22N2O2 B1284111 tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 125290-87-1](/img/structure/B1284111.png)
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C11H22N2O2 . It has a molecular weight of 214.31 . The IUPAC name for this compound is tert-butyl (3-methyl-3-pyrrolidinyl)methylcarbamate .
Molecular Structure Analysis
The InChI code for “tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate” is 1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
This compound has a molecular weight of 214.31 . It is a solid at room temperature . The storage temperature is recommended to be 2-8°C in a dark place, sealed in dry .Scientific Research Applications
Peptide Synthesis
This compound is often used as a building block in the synthesis of peptides . The tert-butyl group (Boc) serves as a protective group for the amine during peptide synthesis, preventing unwanted side reactions. After the peptide chain is formed, the Boc group can be removed to reveal the free amine .
Protein Synthesis
Similar to peptide synthesis, this compound can also be used in protein synthesis . The Boc group protects the amine during the formation of the protein chain, and can be removed afterwards to expose the free amine .
Synthesis of Organic Compounds
This compound can also be used in the synthesis of various organic compounds . The presence of the Boc group allows for selective reactions to occur at other parts of the molecule, making it a useful tool in organic synthesis .
Synthesis of Peptidomimetics
Peptidomimetics are compounds that mimic the structure and function of peptides. This compound can be used as a building block in the synthesis of peptidomimetics .
Modulation of Enzyme Activity
The compound can influence the activity of certain enzymes . This can be useful in biochemical research and drug development .
Influence on Protein Structure and Function
This compound can also influence the structure and function of proteins . This can be useful in understanding how proteins work and in the development of drugs that target specific proteins .
Regulation of Hormone Activity
The compound can also regulate the activity of certain hormones . This can be useful in understanding hormonal regulation and in the development of drugs that target specific hormonal pathways .
Precursor for Further Selective Derivations
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes: rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate, also known as 3-(Boc-aminomethyl)-3-methylpyrrolidine, is a complex organic compound. It’s often used as a biochemical reagent in life science research .
Mode of Action
It’s often used as a building block in the synthesis of several novel organic compounds, which suggests that it may interact with its targets through chemical reactions to form new compounds.
Action Environment
It’s worth noting that the compound is a solid at room temperature and is typically stored in a refrigerator , suggesting that temperature could be an important factor in its stability.
properties
IUPAC Name |
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11/h12H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCFIJFQUMHJRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568673 |
Source


|
| Record name | tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(3-methylpyrrolidin-3-yl)methyl]carbamate | |
CAS RN |
125290-87-1 |
Source


|
| Record name | tert-Butyl [(3-methylpyrrolidin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-1-oxaspiro[2.5]octane](/img/structure/B1284028.png)
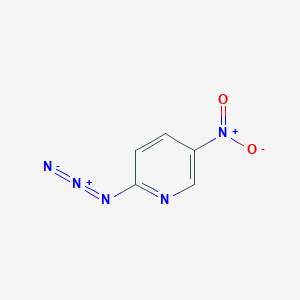


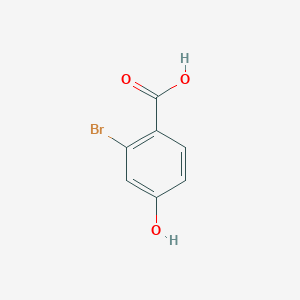


![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)
